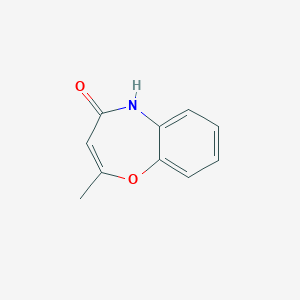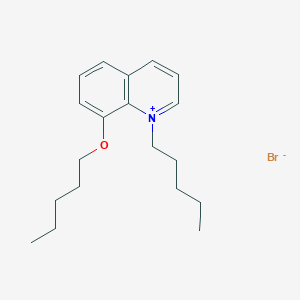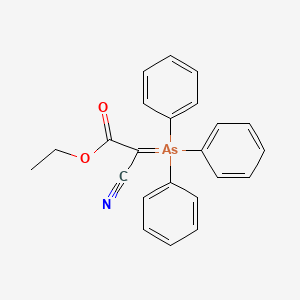![molecular formula C18H18O5 B12565853 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate CAS No. 168281-06-9](/img/structure/B12565853.png)
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a phenyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate typically involves the esterification of 4-hydroxybenzoic acid with (2R)-1-ethoxy-1-oxopropan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl benzoate derivatives.
Scientific Research Applications
4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress responses or inflammatory pathways. The compound’s ester group can be hydrolyzed to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate.
Ethyl benzoate: Another ester with similar structural features but different functional groups.
Phenyl benzoate: Shares the benzoate moiety but lacks the ethoxy and oxopropan-2-yl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
168281-06-9 |
|---|---|
Molecular Formula |
C18H18O5 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
[4-[(2R)-1-ethoxy-1-oxopropan-2-yl]oxyphenyl] benzoate |
InChI |
InChI=1S/C18H18O5/c1-3-21-17(19)13(2)22-15-9-11-16(12-10-15)23-18(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3/t13-/m1/s1 |
InChI Key |
FYJHDLOQZYVFKG-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)


![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)


![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

